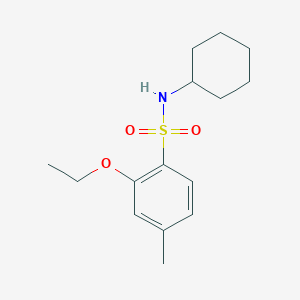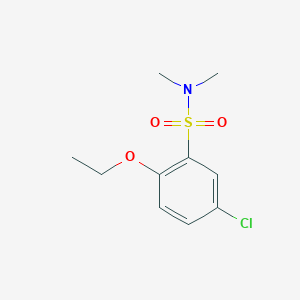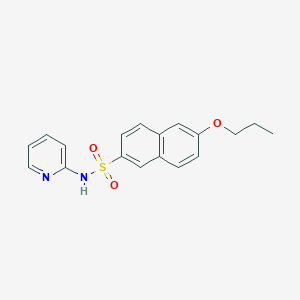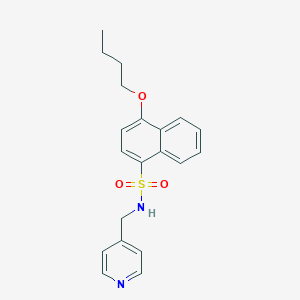
5-bromo-2-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential in various fields of study. This compound is commonly referred to as BMS-986202 and has been studied extensively for its therapeutic potential as a treatment for various diseases.
Wirkmechanismus
BMS-986202 works by selectively targeting a protein called Transient Receptor Potential Vanilloid 4 (TRPV4). TRPV4 is involved in the transmission of pain signals and the regulation of inflammation in the body. By targeting TRPV4, BMS-986202 can effectively reduce pain and inflammation in various parts of the body.
Biochemical and Physiological Effects
Studies have shown that BMS-986202 can effectively reduce pain and inflammation in various parts of the body. In addition to its pain-reducing effects, BMS-986202 has also been shown to improve the quality of life for patients suffering from chronic pain conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BMS-986202 is its selectivity for TRPV4. This selectivity allows for targeted treatment of pain and inflammation without affecting other parts of the body. However, one of the limitations of BMS-986202 is its relatively short half-life, which may limit its effectiveness as a long-term treatment option.
Zukünftige Richtungen
There are several future directions for research on BMS-986202. One area of research is the development of more effective and long-lasting formulations of the compound. Another area of research is the exploration of its potential as a treatment for other diseases, such as cancer and neurological disorders.
Conclusion
In conclusion, BMS-986202 is a chemical compound that has gained significant attention in the scientific research community due to its potential as a treatment for various diseases. Its selective targeting of TRPV4 makes it a promising treatment option for chronic pain and inflammatory diseases. Future research on BMS-986202 may lead to the development of more effective and long-lasting treatments for these conditions.
Synthesemethoden
The synthesis of BMS-986202 involves several steps, starting with the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with 3-morpholin-4-ylpropylamine. This reaction produces 5-bromo-2-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide as a white solid. The purity of the compound is then improved through recrystallization and further purification techniques.
Wissenschaftliche Forschungsanwendungen
BMS-986202 has been studied for its therapeutic potential in various fields of study. One of the main areas of research is its potential as a treatment for chronic pain. Studies have shown that BMS-986202 can effectively reduce pain and improve the quality of life for patients suffering from chronic pain conditions.
In addition to its potential as a pain treatment, BMS-986202 has also been studied for its potential as a treatment for inflammatory bowel disease (IBD). Studies have shown that BMS-986202 can effectively reduce inflammation in the gut and improve symptoms associated with IBD.
Eigenschaften
Molekularformel |
C15H23BrN2O4S |
|---|---|
Molekulargewicht |
407.3 g/mol |
IUPAC-Name |
5-bromo-2-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C15H23BrN2O4S/c1-2-22-14-5-4-13(16)12-15(14)23(19,20)17-6-3-7-18-8-10-21-11-9-18/h4-5,12,17H,2-3,6-11H2,1H3 |
InChI-Schlüssel |
DJRGHJYLMLVDQX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCCCN2CCOCC2 |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCCCN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Ethoxy-1-naphthyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275259.png)


![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]piperazine](/img/structure/B275297.png)








